molecular formula C8H9NO B147266 N-Methylbenzamide CAS No. 613-93-4

N-Methylbenzamide

Cat. No. B147266
CAS RN: 613-93-4
M. Wt: 135.16 g/mol
InChI Key: NCCHARWOCKOHIH-UHFFFAOYSA-N
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Description

N-Methylbenzamide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of benzamide with a methyl group attached to the nitrogen atom. The compound has been investigated for its metabolism, crystal structure, and its role in various chemical reactions.

Synthesis Analysis

The synthesis of N-Methylbenzamide and its derivatives has been explored in several studies. For instance, the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds has been characterized, with N-(hydroxymethyl)-benzamide identified as a major metabolite of N-methylbenzamide . Additionally, the N-methylation of amines using CO2 and PhSiH3 as a source of CH3 was efficiently performed using a N-heterocyclic carbene copper(I) complex, which could potentially be applied to the synthesis of N-methylbenzamide .

Molecular Structure Analysis

The molecular structure of N-Methylbenzamide has been determined through various methods, including X-ray diffraction. For example, the crystal structure of m-methylbenzamide, a related compound, has been determined, providing insights into the distances between atoms in the benzene ring and the orientation of the amide group . These structural analyses are crucial for understanding the physical and chemical properties of the compound.

Chemical Reactions Analysis

N-Methylbenzamide undergoes various chemical reactions, including demethylation to form formaldehyde and N-methylbenzamides . The stability of the metabolically generated N-(hydroxymethyl) compounds from N-methylbenzamide and its derivatives has been a focus of research, revealing insights into the oxidative metabolism and stability of these compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methylbenzamide are influenced by its molecular structure. Studies have shown that intramolecular hydrogen bonding plays a significant role in the conformational behavior of ortho-substituted arylamide oligomers, which includes compounds like ortho-fluoro- and ortho-chloro-N-methylbenzamide . Additionally, the vibrational spectra and potential energy distribution of N-methylbenzamide derivatives have been analyzed using IR, Raman, and NMR spectroscopy, as well as DFT calculations .

Relevant Case Studies

Several case studies have highlighted the potential applications of N-Methylbenzamide and its derivatives. For instance, the antiproliferative activity of certain benzamide derivatives has been investigated, with promising results against various cancer cell lines . Moreover, the synthesis and biological activity of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide have been studied, showing potential antitumor activity .

Scientific Research Applications

Pharmaceutical Industry

  • Specific Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : N-Methylbenzamide serves as a pivotal intermediate in the synthesis of a wide range of drugs and active pharmaceutical ingredients (APIs). Its chemical structure enables it to undergo various chemical reactions, making it a versatile precursor in the manufacture of analgesics, antipyretics, and anti-inflammatory drugs .
  • Methods of Application or Experimental Procedures : The synthesis of N-Methylbenzamide involves combining Ni (OAc)2·4H2O, phosphite, aryl bromide with NaOMe in a small round-bottom flask. Then, 1-bromobenzene and N-methylformamide are added to the mixture. The resulting mixture is placed in an oil bath at 110 °C for 10 hours. The reaction mixture is poured into saturated aqueous ammonium chloride and extracted with Et2O. The combined ether extract is washed with brine, dried over MgSO4, filtered, and the solvent is removed under vacuum. The resulting crude product is purified by flash chromatography on silica gel eluting with 70% ethyl acetate in hexane .
  • Results or Outcomes : The effectiveness of N-Methylbenzamide as a catalyst in these reactions often results in higher yields and more efficient synthesis processes, making it a valuable asset in organic chemistry laboratories and industrial production .

Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : N-Methylbenzamide is utilized in organic chemistry as a reagent and catalyst for a variety of synthetic processes. Its unique chemical properties facilitate the synthesis of complex organic molecules through condensation reactions, acylation, and as a component in the preparation of amides and esters .
  • Methods of Application or Experimental Procedures : The synthesis of N-Methylbenzamide involves treating a 0 °C solution of diisopropylamine in tetrahydrofuran with nBuLi. The mixture is stirred for 15 minutes. Then, tributyltin hydride is added to the mixture and stirred for an additional 15 minutes. The solution of Bu3SnLi thus prepared is cooled to -40 °C and treated with N, N-dimethylbenzamide. The reaction mixture is stirred at -40 °C for 4 hours. The mixture is quenched by adding a pH 7.0 phosphate buffer solution. The mixture is partitioned between pH 7.0 phosphate buffer solution and CH2Cl2. The aqueous layer is extracted with CH2Cl2. The combined organic phase is washed with brine, dried, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography .
  • Results or Outcomes : The use of N-Methylbenzamide in these reactions often results in higher yields and more efficient synthesis processes, making it a valuable asset in organic chemistry laboratories and industrial production .

Pesticide Intermediate

  • Specific Scientific Field : Agrochemistry
  • Summary of the Application : N-Methylbenzamide is an important intermediate in the production of pesticides. Its unique chemical properties make it a versatile component in the synthesis of various agrochemicals .
  • Methods of Application or Experimental Procedures : The synthesis of N-Methylbenzamide involves treating a 0 °C solution of diisopropylamine in tetrahydrofuran with nBuLi. The mixture is stirred for 15 minutes. Then, tributyltin hydride is added to the mixture and stirred for an additional 15 minutes. The solution of Bu3SnLi thus prepared is cooled to -40 °C and treated with N, N-dimethylbenzamide. The reaction mixture is stirred at -40 °C for 4 hours. The mixture is quenched by adding a pH 7.0 phosphate buffer solution. The mixture is partitioned between pH 7.0 phosphate buffer solution and CH2Cl2. The aqueous layer is extracted with CH2Cl2. The combined organic phase is washed with brine, dried, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography .
  • Results or Outcomes : The use of N-Methylbenzamide in the synthesis of pesticides often results in higher yields and more efficient synthesis processes, making it a valuable asset in the agrochemical industry .

Phosphodiesterase 10A (PDE10A) Inhibitor

  • Specific Scientific Field : Neuropharmacology
  • Summary of the Application : N-Methylbenzamide acts as a potent PDE10A inhibitor. PDE10A is a phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue. Research has focused extensively on using PDE10A modulators as a novel therapeutic approach for dysfunction in the basal ganglia circuit including Parkinson’s disease, Huntington’s disease, schizophrenia, addiction and obsessive compulsive disorder .
  • Methods of Application or Experimental Procedures : The synthesis of N-Methylbenzamide involves treating a 0 °C solution of diisopropylamine in tetrahydrofuran with nBuLi. The mixture is stirred for 15 minutes. Then, tributyltin hydride is added to the mixture and stirred for an additional 15 minutes. The solution of Bu3SnLi thus prepared is cooled to -40 °C and treated with N, N-dimethylbenzamide. The reaction mixture is stirred at -40 °C for 4 hours. The mixture is quenched by adding a pH 7.0 phosphate buffer solution. The mixture is partitioned between pH 7.0 phosphate buffer solution and CH2Cl2. The aqueous layer is extracted with CH2Cl2. The combined organic phase is washed with brine, dried, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography .
  • Results or Outcomes : The use of N-Methylbenzamide as a PDE10A inhibitor has shown promise in preclinical studies for the treatment of various neurological disorders .

Pesticide Intermediate

  • Specific Scientific Field : Agrochemistry
  • Summary of the Application : N-Methylbenzamide is an important intermediate in the production of pesticides. Its unique chemical properties make it a versatile component in the synthesis of various agrochemicals .
  • Methods of Application or Experimental Procedures : The synthesis of N-Methylbenzamide involves treating a 0 °C solution of diisopropylamine in tetrahydrofuran with nBuLi. The mixture is stirred for 15 minutes. Then, tributyltin hydride is added to the mixture and stirred for an additional 15 minutes. The solution of Bu3SnLi thus prepared is cooled to -40 °C and treated with N, N-dimethylbenzamide. The reaction mixture is stirred at -40 °C for 4 hours. The mixture is quenched by adding a pH 7.0 phosphate buffer solution. The mixture is partitioned between pH 7.0 phosphate buffer solution and CH2Cl2. The aqueous layer is extracted with CH2Cl2. The combined organic phase is washed with brine, dried, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography .
  • Results or Outcomes : The use of N-Methylbenzamide in the synthesis of pesticides often results in higher yields and more efficient synthesis processes, making it a valuable asset in the agrochemical industry .

Anticancer Activity

  • Specific Scientific Field : Oncology
  • Summary of the Application : N-Methylbenzamide has shown potential anticancer activity. It’s being studied for its potential use in cancer treatment .
  • Methods of Application or Experimental Procedures : The synthesis of N-Methylbenzamide involves treating a 0 °C solution of diisopropylamine in tetrahydrofuran with nBuLi. The mixture is stirred for 15 minutes. Then, tributyltin hydride is added to the mixture and stirred for an additional 15 minutes. The solution of Bu3SnLi thus prepared is cooled to -40 °C and treated with N, N-dimethylbenzamide. The reaction mixture is stirred at -40 °C for 4 hours. The mixture is quenched by adding a pH 7.0 phosphate buffer solution. The mixture is partitioned between pH 7.0 phosphate buffer solution and CH2Cl2. The aqueous layer is extracted with CH2Cl2. The combined organic phase is washed with brine, dried, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography .
  • Results or Outcomes : The use of N-Methylbenzamide as a potential anticancer agent is still in the research phase. More studies are needed to confirm its effectiveness and safety .

Safety And Hazards

N-Methylbenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers There are several relevant papers on N-Methylbenzamide. One paper discusses the mechanism of acid hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide . Another paper discusses the synthesis and application of N-Methylbenzamide . There’s also a patent that discusses a process for the preparation of N-Methylbenzamide .

properties

IUPAC Name

N-methylbenzamide
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InChI

InChI=1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
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InChI Key

NCCHARWOCKOHIH-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)C1=CC=CC=C1
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Molecular Formula

C8H9NO
Record name N-METHYLBENZAMIDE
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DSSTOX Substance ID

DTXSID5025570
Record name N-Methylbenzamide
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Molecular Weight

135.16 g/mol
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Physical Description

N-methylbenzamide is an off-white crystalline solid. (NTP, 1992), Off-white solid; [CAMEO] Off-white crystalline powder; [MSDSonline]
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Boiling Point

556 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Vapor Pressure

0.00052 [mmHg]
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Product Name

N-Methylbenzamide

CAS RN

613-93-4
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Melting Point

180 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

(S)-N-[2-(3,4-Dichlorophenyl)-4-[4-[(2,2,2-trifluoroacetyl)[2-(2,2,2-trifluoroacetylamino)ethyl]amino]piperidino]-butyl]-N-methylbenzamide. Using the procedure of Example 1, replacing 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine with 4-[(2,2,2-trifluoroacetyl)[2-(2,2,2-trifluoroacetylamino)ethyl]amino]piperidine, and N-[-2-(3,4-dichlorophenyl)-4-oxobutyl]-N-methylbenzamide with the (S)-enantiomer, the N-methylbenzamide was obtained as a viscous oil; MS: m/z=669(M+1).
Name
(S)-N-[2-(3,4-Dichlorophenyl)-4-[4-[(2,2,2-trifluoroacetyl)[2-(2,2,2-trifluoroacetylamino)ethyl]amino]piperidino]-butyl]-N-methylbenzamide
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
4-[(2,2,2-trifluoroacetyl)[2-(2,2,2-trifluoroacetylamino)ethyl]amino]piperidine
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0 (± 1) mol
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Reaction Step Two
Name
N-[-2-(3,4-dichlorophenyl)-4-oxobutyl]-N-methylbenzamide
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Reaction Step Three

Synthesis routes and methods II

Procedure details

(S)-N-[2-(3,4-Dichlorophenyl)-4-[4-[(2,2,2-trifluoroacetyl)-[2-(2,2,2-trifluoroacetylamino)ethyl]amino]piperidino]butyl]-N-methylbenzamide. Using the procedure of Example 1, replacing 4-(2-oxo-1,3-oxazolidin-3-yl)piperidine by 4-[(2,2,2-trifluoroacetyl)-[3-(2,2,2-trifluoroacetylamino)propyl]amino]piperidine, and N-[2-(3,4-dichlorophenyl)-4-oxobutyl]-N-methylbenzamide by the (S)-enantiomer, the N-methylbenzamide was obtained; MS: m/z=683(M+1).
Name
(S)-N-[2-(3,4-Dichlorophenyl)-4-[4-[(2,2,2-trifluoroacetyl)-[2-(2,2,2-trifluoroacetylamino)ethyl]amino]piperidino]butyl]-N-methylbenzamide
Quantity
0 (± 1) mol
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Reaction Step One
Name
4-[(2,2,2-trifluoroacetyl)-[3-(2,2,2-trifluoroacetylamino)propyl]amino]piperidine
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[2-(3,4-dichlorophenyl)-4-oxobutyl]-N-methylbenzamide
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methylbenzamide
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N-Methylbenzamide
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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